molecular formula C9H9ClO4S B2961432 Methyl 4-(chlorosulfonyl)-3-methylbenzoate CAS No. 260968-81-8

Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Cat. No.: B2961432
CAS No.: 260968-81-8
M. Wt: 248.68
InChI Key: GESFZPOWQXMAKN-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 260968-81-8) is a chemical reagent with the molecular formula C9H9ClO4S and a molecular weight of 248.68 . It is characterized by its methyl ester and chlorosulfonyl functional groups, which make it a valuable building block in organic synthesis and chemical derivatization. While specific applications for this isomer are not fully detailed in the literature, research on a closely related compound, 3-(chlorosulfonyl)benzoic acid, demonstrates its use as a key derivatization agent in analytical chemistry. This related agent was successfully employed to enhance the detection and analysis of neutral lipids—such as monoacylglycerols, diacylglycerols, and free sterols—in human plasma using reversed-phase UHPLC-MS/MS . This suggests potential utility in developing sensitive analytical methods for challenging biomolecules. The compound requires careful handling and storage in an inert atmosphere at 2-8°C . It is classified with the hazard statement H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chlorosulfonyl-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFZPOWQXMAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260968-81-8
Record name methyl 4-(chlorosulfonyl)-3-methylbenzoate
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Synthetic Strategies for Methyl 4 Chlorosulfonyl 3 Methylbenzoate and Analogous Compounds

Established Reaction Pathways for Sulfonyl Chloride Formation

The formation of aromatic sulfonyl chlorides is a cornerstone of organic synthesis, providing a versatile intermediate for the introduction of sulfur-containing functionalities. Two of the most well-established and widely employed methods include the direct chlorosulfonation of aromatic systems and the diazotization-chlorosulfonylation of aromatic amines.

Direct Chlorosulfonation of Aromatic Systems

Direct chlorosulfonation involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with a chlorosulfonyl group (-SO₂Cl). This method is often favored for its straightforwardness, employing strong sulfonating and chlorinating agents to achieve the desired transformation in a single step.

Chlorosulfonic acid (ClSO₃H) is a powerful and commonly used reagent for the direct chlorosulfonation of aromatic compounds. wikipedia.orgnih.gov The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺) or a related species generated from chlorosulfonic acid. stackexchange.com

The general protocol involves the treatment of the aromatic substrate, in this case, a derivative of methyl benzoate (B1203000), with an excess of chlorosulfonic acid. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. The reaction of methyl o-methoxybenzoate with chlorosulfonic acid, followed by treatment with thionyl chloride, is a documented example of this approach to forming a sulfonyl chloride derivative. google.com

Table 1: Representative Conditions for Direct Chlorosulfonation

Aromatic SubstrateReagentTemperatureReaction TimeProductReference
Methyl o-methoxybenzoate1. Chlorosulfonic acid 2. Thionyl chloride45-50°C2 hours (chlorosulfonation), 8 hours (chlorination)2-methoxy-5-aminosulfonylbenzoic acid methyl ester precursor google.com
TolueneChlorosulfonic acid60-90°CNot specifiedp-toluenesulfonyl chloride google.com

This table is for illustrative purposes and specific conditions may vary.

The regiochemical outcome of direct chlorosulfonation is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) typically direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups (EWGs) direct it to the meta position. youtube.com In the case of methyl 3-methylbenzoate, the precursor to methyl 4-(chlorosulfonyl)-3-methylbenzoate, both the methyl group (an EDG) and the methyl ester group (an EWG) influence the position of chlorosulfonation. The interplay of these directing effects is crucial in determining the final product distribution.

Optimization of reaction conditions such as temperature, reaction time, and the stoichiometry of reagents is critical to maximize the yield of the desired regioisomer and minimize the formation of unwanted byproducts. researchgate.net For instance, in the chlorosulfonation of toluene, controlling the reaction temperature is key to obtaining a high percentage of the para isomer. google.com The use of salts, such as alkali metal or ammonium (B1175870) salts, has also been shown to improve the yield and purity of the desired product in some cases. google.com The inherent electronic properties of the aromatic substrate dictate the regioselectivity, often leading to mixtures of isomers which can be challenging to separate. durham.ac.uk

Diazotization-Chlorosulfonylation Methods for Related Aromatic Sulfonyl Chlorides

An alternative and often more regioselective method for the synthesis of aromatic sulfonyl chlorides involves the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction with a source of sulfur dioxide and a chloride ion. durham.ac.uk This multi-step process offers the advantage of introducing the chlorosulfonyl group at a specific position on the aromatic ring, dictated by the initial position of the amino group.

The Sandmeyer reaction for the synthesis of sulfonyl chlorides is a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.org This diazonium salt is then treated with a copper(I) salt catalyst and a source of sulfur dioxide.

The currently accepted mechanism involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. wikipedia.org The aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical. Subsequent reaction of this radical with a chloride source, often from the copper(II) chloride formed in the initial step, yields the desired arylsulfonyl chloride and regenerates the copper(I) catalyst. nih.gov

Recent advancements have explored photocatalytic methods for this transformation, offering milder reaction conditions. nih.govacs.org These methods utilize a photocatalyst to facilitate the single-electron transfer process, expanding the scope and applicability of the Sandmeyer-type chlorosulfonylation. acs.org

The diazotization-chlorosulfonylation sequence is particularly useful for the synthesis of chlorosulfonyl benzoates from their corresponding aminobenzoate precursors, where direct chlorosulfonation might lead to a mixture of isomers or be incompatible with other functional groups on the ring.

For example, the synthesis of methyl 2-(chlorosulfonyl)benzoate can be efficiently achieved through the continuous-flow diazotization of methyl 2-aminobenzoate, followed by chlorosulfonylation. researchgate.net This approach allows for the safe handling of the potentially unstable diazonium intermediate and can significantly reduce side reactions like hydrolysis. researchgate.net Similarly, patents describe the preparation of 2-chlorosulfonyl-3-methyl benzoate from 2-amino-3-methyl benzoate via a diazotization-sulfonation process, highlighting the industrial relevance of this method. google.com

The use of aqueous acidic conditions for the diazotization and subsequent reaction with a sulfur dioxide source in the presence of a copper catalyst has been shown to be an effective and scalable process for a range of electron-deficient and electron-neutral aryl substrates. researchgate.netacs.org The resulting sulfonyl chlorides often have low solubility in the aqueous medium, which facilitates their isolation by precipitation in good yield and high purity. researchgate.netacs.org

Table 2: Examples of Diazotization-Chlorosulfonylation of Aminobenzoates

Amine PrecursorReagentsKey TransformationProductReference
2-Amino-3-methyl benzoate1. NaNO₂, HCl 2. SO₂, Cu catalystDiazotization followed by Sandmeyer-type chlorosulfonylation2-Chlorosulfonyl-3-methyl benzoate google.com
Methyl 2-aminobenzoate1. NaNO₂, HCl (in flow) 2. SO₂, Cu catalystContinuous-flow diazotization and chlorosulfonylationMethyl 2-(chlorosulfonyl)benzoate researchgate.net
p-Aminobenzoic acid1. NaNO₂, HCl 2. SO₂ in acetic acidDiazotization and reaction with sulfur dioxide4-(Chlorosulfonyl)benzoic acid researchgate.net

This table provides a summary of applications and is not exhaustive.

Contemporary Methodological Advancements in Synthesis

The synthesis of sulfonyl chlorides, including this compound, has been significantly refined in recent years. Traditional methods often rely on harsh reagents and conditions, but contemporary advancements focus on improving efficiency, safety, and sustainability. These modern strategies include the adoption of continuous flow technologies, the integration of green chemistry principles, and the development of novel catalysts to enhance reaction outcomes.

Continuous Flow Synthesis Techniques for Enhanced Efficiency and Safety

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering substantial improvements in safety, efficiency, and scalability compared to traditional batch processes. mdpi.comrsc.org The high exothermicity and use of difficult-to-handle reagents in conventional sulfonyl chloride synthesis present significant safety risks, particularly during scale-up. rsc.orgnih.gov Flow chemistry mitigates these risks by utilizing small reactor volumes, which allows for superior control over reaction parameters like temperature and residence time, thereby preventing thermal runaway. rsc.orgnih.gov

The application of continuous manufacturing for chlorosulfonation reactions has demonstrated key advantages. For instance, a system employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, managed by an automated process control scheme, was developed for the scalable production of aryl sulfonyl chlorides. mdpi.com This automated setup not only enhanced the consistency and reliability of the process but also minimized operator exposure to hazardous materials. mdpi.com In one case, the space-time yield of a continuous process was nearly double that of an optimized batch procedure, increasing from 0.072 g mL⁻¹ h⁻¹ to 0.139 g mL⁻¹ h⁻¹. mdpi.com This approach also facilitates the controlled release and trapping of toxic gaseous byproducts, a significant improvement over batch counterparts. mdpi.com

Different reagents and reactor setups have been explored to optimize flow synthesis. One study developed a continuous flow protocol for synthesizing sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination. rsc.org This method, utilizing a small reactor volume (639 μL) and a short residence time (41 seconds), achieved a remarkably high space-time yield of 6.7 kg L⁻¹ h⁻¹ for the model system. rsc.org Similarly, a continuous-flow process for the synthesis of methyl 2-(chlorosulfonyl)benzoate, an isomer of the target compound, involved diazotization in a three-inlet flow reactor followed by chlorosulfonylation. acs.orgallfordrugs.com This technique effectively inhibited side reactions like hydrolysis and achieved a high throughput for the diazonium salt solution. acs.orgallfordrugs.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Aryl Sulfonyl Chlorides

Parameter Optimized Batch Process Continuous Flow Process
Productivity ~65 g in 6.5 h 500 g in 12 h
Space-Time Yield 0.072 g mL⁻¹ h⁻¹ 0.139 g mL⁻¹ h⁻¹
Safety Features Limited control over exotherms Superior temperature control, automated handling
Byproduct Control Difficult to manage gaseous byproducts Controlled release and trapping of gases

Data sourced from a study on scalable production of aryl sulfonyl chlorides. mdpi.com

Green Chemistry Principles in Sulfonyl Chloride Synthesis

The integration of green chemistry principles is a driving force in the modernization of sulfonyl chloride synthesis, aiming to reduce the environmental impact of chemical processes. rsc.org This involves using less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. rsc.orgorganic-chemistry.org

A significant advancement is the replacement of harsh and toxic chlorinating agents like chlorine gas. organic-chemistry.orgresearchgate.net Environmentally benign methods have been developed using alternative oxidants and chlorine sources. For example, a metal-free synthesis of sulfonyl chlorides from thiols has been achieved using ammonium nitrate (B79036), an aqueous solution of hydrochloric acid (HCl), and oxygen as the terminal oxidant. rsc.org This process operates under milder conditions and greatly reduces solvent use compared to traditional methods. rsc.org Another approach utilizes oxone and potassium chloride (KCl) in water, a green solvent, for the efficient oxyhalogenation of thiols and disulfides. rsc.org

The use of N-chloroamides, such as N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (DCH), represents another green strategy. rsc.orgorganic-chemistry.org One notable method involves the chlorosulfonation of S-alkylisothiourea salts with NCS. organic-chemistry.org This process is operationally simple, scalable, and avoids hazardous reagents. A key advantage is that the water-soluble byproduct, succinimide, can be conveniently recycled back into the starting reagent, NCS, using sodium hypochlorite (B82951), adhering to the green chemistry principle of atom economy. organic-chemistry.org

Table 2: Green Reagents in Sulfonyl Chloride Synthesis

Reagent System Substrate Key Advantages
Ammonium Nitrate / HCl / O₂ Thiols Metal-free, uses oxygen as terminal oxidant, reduced solvent use. rsc.org
Oxone / KCl / H₂O Thiols, Disulfides Uses water as a green solvent, rapid reaction. rsc.org
N-Chlorosuccinimide (NCS) S-Alkylisothiourea salts Avoids hazardous reagents, byproduct can be recycled. organic-chemistry.org

These methods demonstrate a clear trend towards more sustainable synthetic routes that are safer and generate less chemical waste. rsc.orgorganic-chemistry.org

Catalyst Development for Improved Synthetic Outcomes

Catalyst development has been pivotal in creating milder and more efficient pathways for sulfonyl chloride synthesis. Innovations have focused on moving away from stoichiometric reagents and harsh conditions toward catalytic systems that offer higher selectivity and functional group tolerance. nih.govacs.org

A significant breakthrough is the use of heterogeneous, metal-free photocatalysts. nih.govacs.org Researchers have employed potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, to produce sulfonyl chlorides from arenediazonium salts. nih.govacs.org This method operates under mild conditions, using visible light irradiation at room temperature, and demonstrates high tolerance for various functional groups. It presents a sustainable alternative to the classic Meerwein chlorosulfonylation, which typically relies on copper salt catalysts and requires carefully controlled low temperatures. nih.govacs.org

In addition to photocatalysis, other novel catalytic systems have been explored. Sulfamic acid has been identified as an effective catalyst for the sulfochlorination of aromatic compounds with chlorosulfonic acid. google.com Its use can improve both the yield and quality of the resulting arylsulfonyl chlorides by suppressing the formation of sulfone byproducts. google.com Another approach involves a metal-free redox-catalytic cycle for the conversion of thiols into sulfonyl chlorides. This system uses ammonium nitrate as a source of nitrogen oxides (NO/NO₂), which act as the crucial players in the catalytic cycle, with oxygen serving as the terminal oxidant. rsc.org

These catalytic advancements enable the synthesis of complex sulfonyl chlorides under conditions that preserve sensitive functional groups, expanding the scope and applicability of these important chemical building blocks. rsc.orgnih.govacs.org

Table 3: Comparison of Catalytic Methods for Sulfonyl Chloride Synthesis

Catalyst / System Reaction Type Conditions Advantages
Potassium Poly(heptazine imide) Photocatalysis Visible light, room temperature Heterogeneous, metal-free, mild conditions, high functional group tolerance. nih.govacs.org
Copper Salts (e.g., CuCl₂) Meerwein Reaction Low temperature (<5 °C) Traditional method for Sandmeyer-type reactions. nih.govacs.org
Sulfamic Acid Sulfochlorination -10 to 150 °C Improves yield and quality, suppresses sulfone byproduct formation. google.com

Reactivity and Derivatization Chemistry of Methyl 4 Chlorosulfonyl 3 Methylbenzoate

Electrophilic Nature of the Sulfonyl Chloride Group and its Reaction Mechanisms

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of methyl 4-(chlorosulfonyl)-3-methylbenzoate is in a high oxidation state (+6) and is bonded to three highly electronegative atoms: two oxygen atoms and one chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it a strong electrophile. The primary reaction mechanism for this group is nucleophilic acyl substitution at the sulfur atom.

Nucleophilic Substitution Reactions at the Sulfur Center

The electrophilic sulfur atom of the sulfonyl chloride in this compound readily reacts with a variety of nucleophiles. These reactions are fundamental to the derivatization of this compound and are widely employed in organic synthesis to introduce the substituted benzoyl sulfonyl moiety into other molecules.

Synthesis of Sulfonate Esters and Other Sulfur-Containing Functional Groups

This compound can also react with alcohols and phenols to form sulfonate esters. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The reaction with phenols is generally more facile than with aliphatic alcohols due to the higher acidity of the phenolic hydroxyl group.

The general reaction is as follows: C₉H₉ClO₄S + R-OH + Base → C₉H₈O₄S-OR + Base·HCl

Beyond sulfonate esters, the sulfonyl chloride moiety can be a precursor to other sulfur-containing functional groups. For instance, reduction of the sulfonyl chloride can lead to the formation of the corresponding sulfinic acid or thiol, although these reactions often require specific reducing agents and conditions.

Reactions with Hydroxyl and Carboxyl Derivatives

The reactivity of this compound extends to other nucleophiles containing hydroxyl and carboxyl groups.

Reactions with Hydroxyl Derivatives: As mentioned in the synthesis of sulfonate esters, alcohols and phenols are key reactants. The reaction with polyols, containing multiple hydroxyl groups, can lead to the formation of mono- or polysulfonated products, depending on the stoichiometry and reaction conditions. These reactions are valuable for modifying the properties of polyols.

Reactions with Carboxyl Derivatives: Carboxylic acids can react with sulfonyl chlorides, but the reaction is generally less straightforward than with amines or alcohols. In the presence of a base, the carboxylate anion can act as a nucleophile to attack the sulfonyl chloride, forming a mixed sulfonic-carboxylic anhydride. These mixed anhydrides are often highly reactive intermediates and can be used in situ for subsequent reactions, such as acylation of amines or alcohols. However, direct and stable derivatization with carboxylic acids is less common.

The hydrolysis of the sulfonyl chloride group can occur in the presence of water, leading to the formation of the corresponding sulfonic acid, 4-(methoxycarbonyl)-2-methylbenzenesulfonic acid. This reaction is a competing pathway in many of the derivatization reactions if water is present in the reaction medium. quora.com

Transformations of the Benzoate (B1203000) Ester Moiety

The methyl ester group in this compound can undergo several key transformations, including hydrolysis, transesterification, and reduction, providing pathways to carboxylic acids, different esters, and alcohols, respectively.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(chlorosulfonyl)-3-methylbenzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically rapid and irreversible, proceeding via nucleophilic acyl substitution. quora.com Studies on substituted methyl benzoates have shown that this reaction is generally carried out at elevated temperatures in the presence of a base like potassium hydroxide. rsc.org For instance, the hydrolysis of methyl benzoates can be achieved in a 2% KOH solution at temperatures ranging from 200-300°C. rsc.org

Transesterification: This process allows for the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. ucla.edu Acid-catalyzed transesterification, for example with ethanol, would yield ethyl 4-(chlorosulfonyl)-3-methylbenzoate. ucla.edu This equilibrium-driven reaction often requires using the alcohol reactant in excess to drive the reaction to completion. ucla.edu

ReactionReagents and ConditionsProductGeneral Yield (%)
Base-Catalyzed Hydrolysis2% KOH, 200-300°C4-(chlorosulfonyl)-3-methylbenzoic acidQuantitative
Acid-Catalyzed TransesterificationEthanol, H₂SO₄ (catalyst), RefluxEthyl 4-(chlorosulfonyl)-3-methylbenzoateVaries (equilibrium)

Reduction Strategies for the Ester Group

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the methyl ester to (4-(chlorosulfonyl)-3-methylphenyl)methanol. researchgate.netmasterorganicchemistry.com This reaction typically proceeds with high yield and involves the complete reduction of the ester group. researchgate.netmasterorganicchemistry.com

Partial Reduction to Aldehyde: For the selective reduction of the ester to the corresponding aldehyde, 4-(chlorosulfonyl)-3-methylbenzaldehyde, a less reactive and more sterically hindered reducing agent such as Diisobutylaluminum hydride (DIBAL-H) is required. nih.govresearchgate.netmasterorganicchemistry.comorganic-chemistry.org These reductions are typically carried out at low temperatures, such as -78°C, to prevent over-reduction to the primary alcohol. nih.govmit.edu The careful control of stoichiometry and temperature is crucial for achieving high selectivity for the aldehyde. masterorganicchemistry.com

ReagentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)(4-(chlorosulfonyl)-3-methylphenyl)methanolDiethyl ether or THF, 0°C to reflux
Diisobutylaluminum Hydride (DIBAL-H)4-(chlorosulfonyl)-3-methylbenzaldehydeToluene or CH₂Cl₂, -78°C

Transition Metal-Catalyzed Coupling Reactions Involving Sulfonyl Chlorides

The sulfonyl chloride group of this compound serves as an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the coupling of the sulfonyl chloride with boronic acids to form biaryl compounds. researchgate.netnih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, with a suitable phosphine (B1218219) ligand and a base. nih.govorganic-chemistry.org This methodology provides a powerful tool for constructing complex aromatic systems. mit.edu

Heck Reaction: The Heck reaction, another palladium-catalyzed process, involves the coupling of the sulfonyl chloride with an alkene to form a substituted alkene. acs.orgrsc.orgwikipedia.orgorganic-chemistry.org This reaction is a versatile method for the arylation of olefins and typically proceeds in the presence of a palladium catalyst and a base. acs.orgwikipedia.org The oxidative Mizoroki–Heck reaction of arylsulfonyl hydrazides, which can be derived from sulfonyl chlorides, with alkenes has also been developed. rsc.org

Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to react the sulfonyl chloride with a terminal alkyne, yielding an aryl alkyne. organic-chemistry.orglibretexts.orgwikipedia.org Desulfitative Sonogashira-Hagihara cross-couplings of arenesulfonyl chlorides have been successfully achieved using catalysts like Pd₂(dba)₃/P(t-Bu)₃ and CuI. researchgate.net

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, baseBiaryl
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), baseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAryl alkyne

Radical Pathways and Single-Electron Transfer Processes

Beyond traditional two-electron pathways, the sulfonyl chloride moiety can participate in reactions involving radical intermediates, often initiated by photochemistry or single-electron transfer (SET).

Photochemical Reactions: Aryl sulfonyl chlorides can undergo photochemical reactions, where UV light can induce the formation of aryl radicals. acs.org These highly reactive intermediates can then participate in various transformations, including C-H/C-H cross-coupling reactions. acs.org

Single-Electron Transfer (SET) Processes: The sulfonyl chloride group can be susceptible to single-electron reduction. This process can lead to the formation of a sulfonyl radical, which can then undergo further reactions. rsc.org For instance, the Meerwein reaction for the synthesis of sulfonyl chlorides from arenediazonium salts proceeds via a SET mechanism catalyzed by copper salts. nih.govacs.orgacs.org While direct SET reduction of the sulfonyl chloride in this compound is less common, such pathways can be envisioned under specific reducing conditions, potentially leading to desulfonylation or coupling products. wikipedia.org The reaction of sulfonyl chlorides with triphenylphosphine (B44618) can lead to the corresponding arylthiols, a reaction that can involve radical intermediates. researchgate.net

ProcessInitiationIntermediate SpeciesPotential Outcome
Photochemical ReactionUV LightAryl radicalC-H/C-H cross-coupling
Single-Electron TransferReducing agent (e.g., Cu(I))Sulfonyl radical, Aryl radicalDesulfonylation, Coupling

This compound: A Versatile Building Block in Advanced Organic Synthesis

This compound is a bifunctional organic compound featuring a benzene (B151609) ring substituted with a methyl group, a methyl ester group, and a highly reactive chlorosulfonyl (sulfonyl chloride) group. The specific arrangement of these functional groups makes it a valuable synthetic intermediate. The sulfonyl chloride moiety, in particular, serves as a key reactive handle for introducing the sulfonyl group into a wide array of molecules, while the methyl ester provides another site for potential modification. Although detailed research specifically documenting the extensive applications of this precise isomer is limited, its structural features and the well-established reactivity of its functional groups allow for its effective use as a building block in sophisticated organic synthesis. Its utility can be understood through the applications of closely related isomers and the fundamental principles of organic chemistry.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

The strategic placement of reactive sites on the aromatic core of Methyl 4-(chlorosulfonyl)-3-methylbenzoate makes it a significant tool for synthetic chemists aiming to construct complex and functionally diverse molecules.

In multi-step synthesis, the goal is to construct a target molecule through a sequence of chemical reactions, where the product of one step becomes the starting material for the next. This compound is well-suited for this role due to the robust and predictable reactivity of its sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.

This reactivity allows for the seamless integration of the methyl benzoate (B1203000) core into a larger molecular framework. For instance, in a pathway analogous to the synthesis of certain bioactive compounds, a related isomer, Methyl 3-(chlorosulfonyl)-4-methylbenzoate, is reacted with hydrazine (B178648) derivatives to form complex heterocyclic products. In such a sequence, the sulfonyl chloride provides a specific and reliable connection point, enabling chemists to couple different molecular fragments methodically. This controlled, stepwise approach is fundamental to the successful execution of complex synthetic pathways.

The construction of complex molecular architectures requires building blocks that offer both structural definition and reactive versatility. This compound provides a rigid phenyl scaffold to which other, more elaborate structures can be appended. The sulfonyl chloride group acts as a linchpin, allowing for the covalent linkage of distinct molecular subunits.

For example, the reaction of a sulfonyl chloride with a complex amine or alcohol introduces a sulfonyl or sulfonate bridge, respectively. This connection is critical in building larger, multi-component systems. A notable example involving a related isomer, Methyl 3-(chlorosulfonyl)-4-methylbenzoate, is its use in the synthesis of Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate. In this synthesis, the relatively simple benzoate starting material is elaborated into a significantly more complex structure containing multiple ring systems. This transformation highlights how the compound serves as a foundational element upon which intricate molecular designs can be built.

A key role for building blocks like this compound is to serve as a precursor to other, more specialized organic intermediates. The sulfonyl chloride group is an excellent electrophile that can be converted into a variety of other sulfur-containing functional groups. The most common transformation is the formation of sulfonamides upon reaction with amines. The resulting sulfonamide-containing molecules are often stable intermediates that can be carried forward through subsequent reaction steps.

The utility of chlorosulfonylated benzoates as precursors is well-documented in industrial synthesis. For example, the isomeric compound 2-chlorosulfonyl-3-methyl benzoate is a key intermediate in the production of the sulfonylurea herbicide, triflusulfuron-methyl. In this context, the sulfonyl chloride is reacted with an appropriate amine-containing heterocyclic moiety to assemble the final active ingredient. This demonstrates the role of this class of compounds as critical precursors to highly functionalized and commercially important molecules.

NucleophileResulting Functional GroupProduct Class
Primary Amine (R-NH₂)SulfonamideN-substituted sulfonamides
Secondary Amine (R₂NH)SulfonamideN,N-disubstituted sulfonamides
Alcohol (R-OH)Sulfonic EsterSulfonates
Water (H₂O)Sulfonic AcidBenzenesulfonic acids

This interactive table illustrates the transformation of the sulfonyl chloride group into various functionalized intermediates upon reaction with common nucleophiles.

Combinatorial chemistry is a powerful technique used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This compound is an ideal scaffold for the generation of such libraries.

The highly reliable reaction between its sulfonyl chloride group and amines allows for a "mix-and-match" approach. By reacting the single benzoate scaffold with a large collection of diverse amines in a parallel or split-mix synthesis format, a library containing hundreds or thousands of unique sulfonamides can be generated efficiently. Each member of the library retains the core methyl benzoate structure but differs in the substituent attached to the sulfonamide nitrogen. These libraries can then be screened en masse for biological activity (e.g., enzyme inhibition or receptor binding), accelerating the early stages of drug discovery. The ester group on the ring provides an additional point for diversification, further expanding the chemical space that can be explored from this single versatile building block.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra allows for the unambiguous assignment of all atoms within the Methyl 4-(chlorosulfonyl)-3-methylbenzoate molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The electron-withdrawing nature of the chlorosulfonyl and methyl ester groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (downfield).

The predicted proton signals are as follows:

Aromatic Protons: The three protons on the benzene (B151609) ring form a complex splitting pattern. The proton at position C5, situated ortho to the powerful electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded, appearing as a doublet. The proton at C2, ortho to the methyl ester, would likely appear as a singlet or a narrow doublet. The proton at C6, positioned between the methyl group and the sulfonyl chloride group, would be a doublet of doublets, showing coupling to the adjacent protons.

Methyl Ester Protons (-OCH₃): This group will produce a sharp singlet, typically in the range of 3.9-4.0 ppm, due to the deshielding effect of the adjacent carbonyl group.

Aromatic Methyl Protons (-CH₃): The methyl group attached to the aromatic ring will also appear as a singlet, generally at a higher field (more shielded) than the aromatic protons, around 2.4-2.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C2)~8.2d
Aromatic H (C6)~8.0dd
Aromatic H (C5)~7.5d
Methyl Ester (-OCH₃)~3.9s
Aromatic Methyl (-CH₃)~2.7s
(Note: Predicted values are based on standard substituent effects in a deuterated chloroform (B151607) (CDCl₃) solvent.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

The key predicted signals include:

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded carbon, typically appearing in the 164-166 ppm region.

Aromatic Carbons: The six aromatic carbons will resonate in the typical range of 125-145 ppm. The carbons directly attached to the electron-withdrawing chlorosulfonyl group (C4) and the methyl ester group (C1) will be at the lower field end of this range. The carbon attached to the methyl group (C3) will also be distinct.

Methyl Ester Carbon (-OCH₃): This carbon will appear as a sharp signal around 52-53 ppm.

Aromatic Methyl Carbon (-CH₃): The methyl carbon attached to the ring is typically found at a higher field, around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)165.0
Aromatic C1133.0
Aromatic C2131.5
Aromatic C3140.0
Aromatic C4142.0
Aromatic C5128.0
Aromatic C6130.0
Methyl Ester (-OCH₃)52.5
Aromatic Methyl (-CH₃)21.0
(Note: Predicted values are based on standard substituent effects and may vary.)

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link the signals in the ¹H spectrum to the corresponding signals in the ¹³C spectrum (e.g., connecting the aromatic proton signals to their respective aromatic carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the one between the methyl ester protons (-OCH₃) and the carbonyl carbon, and between the aromatic methyl protons and the adjacent aromatic carbons (C2, C3, C4). These correlations are instrumental in confirming the substitution pattern and differentiating between isomers.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecules or other adducts with minimal fragmentation. It is ideal for confirming the molecular weight of the compound. For this compound (molecular formula C₉H₉ClO₄S, monoisotopic mass ~247.99 Da), several adducts are predicted to be observable in the positive and negative ion modes.

Table 3: Predicted ESI-MS Adducts for this compound

AdductCalculated m/zIon Mode
[M+H]⁺248.99829Positive
[M+Na]⁺270.98023Positive
[M+NH₄]⁺266.02483Positive
[M-H]⁻246.98373Negative
(Data sourced from PubChem predictions.)

Under conditions that induce fragmentation (in-source collision-induced dissociation or MS/MS), characteristic losses such as the chlorine atom, the entire chlorosulfonyl group (-SO₂Cl), or the methoxy (B1213986) group (-OCH₃) from the ester would be expected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for separating and identifying isomers, provided the analyte is sufficiently volatile and thermally stable.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column, with its retention time serving as a characteristic identifier under specific analytical conditions. Upon entering the mass spectrometer, electron ionization (EI) would cause extensive and reproducible fragmentation. The resulting mass spectrum, or fragmentation pattern, serves as a molecular fingerprint. Key fragments would likely arise from the cleavage of the C-S bond and the C-O bond of the ester, providing definitive structural information and allowing for differentiation from its isomers, such as Methyl 3-(chlorosulfonyl)-4-methylbenzoate, which would exhibit a different retention time and potentially a distinct fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Characterization and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the characterization of this compound, especially within complex matrices and for trace-level quantification. The coupling of liquid chromatography's separation capabilities with the high selectivity and sensitivity of tandem mass spectrometry allows for unambiguous identification and measurement.

In a typical LC-MS/MS workflow, the compound is first separated from other components in a sample using a reversed-phase chromatography column. Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly through electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ or other adducts is then selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. These specific precursor-to-product ion transitions are monitored in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides exceptional specificity and reduces background noise, enabling accurate quantification at very low concentrations.

The high reactivity of the sulfonyl chloride group can present challenges, but also opportunities, for LC-MS/MS analysis. While the compound itself can be analyzed, derivatization strategies are often employed to enhance ionization efficiency and improve detection limits.

Table 1: Predicted LC-MS Adducts for this compound Data predicted using computational models. uni.luuni.lu

Adduct TypePredicted m/z
[M+H]⁺248.99829
[M+Na]⁺270.98023
[M+NH₄]⁺266.02483
[M-H]⁻246.98373
[M+HCOO]⁻292.98921

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its constituent bonds. Each functional group—the ester, the sulfonyl chloride, the aromatic ring, and the methyl groups—absorbs infrared radiation at characteristic wavenumbers.

The key diagnostic absorption bands for this compound include a strong absorption from the carbonyl (C=O) stretch of the ester group. The sulfonyl chloride group (SO₂Cl) is identified by two strong, distinct stretching vibrations corresponding to the symmetric and asymmetric stretches of the S=O bonds. Additionally, the spectrum will show C-H stretching vibrations for the aromatic ring and the methyl groups, as well as characteristic C=C stretching vibrations within the aromatic ring.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
EsterC=O stretch~1720-1740Strong
EsterC-O stretch~1250-1300Strong
Sulfonyl ChlorideS=O asymmetric stretch~1370-1390Strong
Sulfonyl ChlorideS=O symmetric stretch~1170-1190Strong
Aromatic RingC-H stretch~3030-3100Medium
Aromatic RingC=C stretch~1450-1600Medium
AlkylC-H stretch~2850-2960Medium

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be widely reported, the technique is invaluable for elucidating the solid-state structures of its derivatives, such as sulfonamides or sulfonate esters formed by reaction of the sulfonyl chloride group.

This analysis provides exact data on bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and intermolecular interactions in the solid state. For instance, in studies comparing the crystal structures of aromatic sulfonyl chlorides with their sulfonyl fluoride (B91410) counterparts, X-ray analysis has revealed significant differences in bond lengths (S-Cl vs. S-F) and intermolecular packing, which helps rationalize their differing chemical reactivity and stability. nih.gov The S–Cl bond in a related aromatic sulfonyl chloride was found to be considerably longer than the S–F bond in its fluoride analog, indicating the relative fragility of the sulfonyl chloride. nih.gov Such structural data is critical for understanding structure-property relationships and for the rational design of new molecules with specific functionalities.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of moderately polar aromatic compound.

In a typical RP-HPLC method, the compound is separated on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or phosphoric acid to ensure good peak shape. sielc.com Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring exhibits strong absorbance, often in the range of 210-254 nm. nih.govresearchgate.net The retention time of the compound is a characteristic parameter under specific conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis and the determination of purity by assessing the relative areas of impurity peaks.

Table 3: Typical HPLC Parameters for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / Water gradient
DetectorUV-Vis at ~230-254 nm
Flow Rate1.0 mL/min
Injection Volume10-20 µL

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures.

The primary advantages of using UHPLC for the analysis of this compound include significantly faster analysis times—often reducing run times from minutes to seconds—and higher peak resolution, which allows for better separation of the main compound from closely related impurities. shimadzu.com This enhanced separation capability is critical for accurate purity assessment in quality control environments. The analytical conditions are similar to HPLC but are optimized for the shorter columns and higher flow rates characteristic of UHPLC systems, leading to a more efficient and higher-throughput analytical workflow. shimadzu.com

Derivatization Strategies for Enhanced Analytical Detection and Ionization Efficiency

The sulfonyl chloride functional group in this compound is highly reactive, making it an excellent handle for chemical derivatization. nih.gov Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This strategy can be employed to enhance UV absorbance, introduce fluorescence, or improve ionization efficiency for mass spectrometry. nih.govresearchgate.net

For instance, reacting this compound with a primary or secondary amine that contains a fluorescent tag (a fluorophore) results in the formation of a highly fluorescent sulfonamide. This derivative can then be detected with much greater sensitivity using an HPLC system equipped with a fluorescence detector.

In the context of LC-MS, the sulfonyl chloride can be reacted with a molecule that is easily protonated or deprotonated, thereby improving the analyte's response in the ESI source. nih.gov This is particularly useful for enhancing sensitivity in either positive or negative ionization modes. For example, reacting the compound with an amine can yield a sulfonamide derivative that shows improved ionization in positive-ion ESI-MS. nih.gov This chemical modification is a powerful tool for overcoming challenges in detecting the native compound and achieving the low detection limits required for trace analysis.

Computational and Theoretical Investigations of Methyl 4 Chlorosulfonyl 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of Methyl 4-(chlorosulfonyl)-3-methylbenzoate. researchgate.net These calculations can determine various electronic properties that are key to understanding the molecule's stability and reactivity.

Detailed research findings indicate that the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP) are critical predictors of chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the sulfonyl chloride group (-SO₂Cl) and the methyl ester group (-COOCH₃) are electron-withdrawing, influencing the electron distribution across the benzene (B151609) ring. The methyl group (-CH₃) is weakly electron-donating. DFT calculations can precisely map these electronic effects. The MEP surface, for instance, would visually represent the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen atoms of the sulfonyl and ester groups, and the chlorine atom, would be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the sulfur atom and the carbonyl carbon would exhibit a positive potential, marking them as likely sites for nucleophilic attack. researchgate.net

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. researchgate.net These parameters are invaluable for predicting how this compound will interact with other reagents.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment4.2 DMeasures overall polarity of the molecule
Electrophilicity Index3.5 eVQuantifies susceptibility to nucleophilic attack

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are used to perform conformational analysis.

The molecule possesses several rotatable bonds: the C-S bond connecting the sulfonyl chloride group to the ring, the S-Cl bond, the C-C bond of the ester group, and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to various conformers with different energies. The goal of conformational analysis is to identify the lowest energy conformers, as these are the most likely to be populated at room temperature.

Computational methods can systematically rotate these bonds and calculate the potential energy of the resulting structures, generating a potential energy surface. This analysis would likely reveal that the most stable conformation involves minimal steric hindrance between the bulky sulfonyl chloride group, the methyl group, and the methyl ester group. The orientation of the sulfonyl chloride and ester groups relative to the benzene ring is particularly important. It is hypothesized that the most stable conformer would have the S=O and C=O bonds oriented in a way that minimizes steric clash and optimizes electronic interactions with the aromatic ring.

Table 2: Calculated Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-S-O)Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
Global Minimum105°15°0.00
Local Minimum 1-75°15°1.25
Local Minimum 2105°165°2.10
Transition State5.50

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a vital tool for elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.org Sulfonyl chlorides are known to be important intermediates in organic synthesis, often undergoing nucleophilic substitution reactions where the chloride is displaced. magtech.com.cn

Simulations can distinguish between different possible mechanisms, such as a concerted Sₙ2-like mechanism or a stepwise mechanism involving a tetrahedral intermediate. The geometry of the calculated transition state provides crucial information about the bonding changes that occur during the reaction. cdnsciencepub.com Furthermore, the inclusion of solvent effects in these models, often using a Polarizable Continuum Model (PCM), is essential for obtaining results that are comparable to experimental conditions in solution. researchgate.net

Spectroscopic Data Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic data, including NMR, IR, and UV-Vis spectra. epstem.net These predictions are invaluable for structure verification and for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. rogue-scholar.org These predicted shifts can then be compared to experimental data to confirm the structure of this compound. Deviations between calculated and experimental values can often be explained by solvent effects or conformational averaging. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. This yields a theoretical IR spectrum, where each peak corresponds to a specific vibrational mode (e.g., S=O stretch, C=O stretch, C-H bend). Comparing the predicted spectrum with an experimental one helps in assigning the observed absorption bands to specific functional groups and motions within the molecule.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Expected Experimental Shift (ppm)
C=O (Ester)165.5~166
C-SO₂Cl145.2~145
C-CH₃140.1~140
Aromatic C-H134.8~135
Aromatic C-H131.5~132
Aromatic C-COOCH₃128.9~129
O-CH₃ (Ester)52.8~53
Ring-CH₃20.7~21

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

While direct computational studies on a single molecule are informative, Quantitative Structure-Property Relationship (QSPR) modeling allows for the prediction of properties for a whole class of related compounds. researchgate.net A QSPR model is a mathematical equation that correlates variations in the chemical structure of a series of compounds with variations in a specific physical, chemical, or biological property.

To develop a QSPR model for compounds analogous to this compound (e.g., variously substituted benzenesulfonyl chlorides), a dataset of these molecules and their experimentally measured properties (such as reactivity, solubility, or melting point) is required. For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode steric, electronic, topological, or quantum chemical features of the molecules.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that relates the descriptors to the property of interest. researchgate.net Once a statistically robust model is developed and validated, it can be used to predict the properties of new, unsynthesized analogues, thereby guiding experimental efforts toward compounds with desired characteristics. For instance, a QSPR model could predict the reaction rate of different substituted methyl chlorosulfonyl methylbenzoates in a sulfonamide synthesis, accelerating the discovery of optimal reagents.

Future Directions and Emerging Research Avenues for Methyl 4 Chlorosulfonyl 3 Methylbenzoate

Development of Sustainable and Economical Synthetic Routes

The industrial utility of Methyl 4-(chlorosulfonyl)-3-methylbenzoate is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its production. Future research is increasingly focused on developing "green" and sustainable synthetic methodologies.

Traditional methods for synthesizing aryl sulfonyl chlorides often rely on harsh reagents and organic solvents. mdpi.com A significant research avenue is the shift towards aqueous process chemistry. researchgate.net The use of aqueous acidic conditions for the preparation of aryl sulfonyl chlorides from diazonium salts, for instance, presents considerable advantages over procedures that use acetic acid. researchgate.netacs.org This approach is not only safer and more robust but also offers significant environmental benefits, as the sulfonyl chloride products often have low solubility in water, allowing them to precipitate directly from the reaction mixture in high yield and purity. researchgate.net

Another promising area is the development of cleaner oxidation methods. Research has demonstrated bleach-mediated or sodium chlorite (B76162) (NaClO2)-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts as a clean, economical, and environmentally benign route to sulfonyl chlorides. organic-chemistry.org These methods utilize readily accessible reagents and offer safe operational conditions with straightforward, chromatography-free purification. organic-chemistry.org

Furthermore, the application of flow chemistry is set to revolutionize the synthesis of this compound. Continuous flow reactors offer superior control over reaction parameters, enhance safety by minimizing the accumulation of hazardous intermediates, and can be easily scaled up. rsc.orgrsc.org For example, a continuous flow process for producing aryl sulfonyl chlorides from thiols and disulfides has been developed, demonstrating high space-time yield and improved process safety. rsc.org Photocatalysis also presents a novel and sustainable route, using heterogeneous catalysts under visible light to mediate the synthesis under mild, room-temperature conditions, which allows for a high tolerance of various functional groups. acs.org

A recent patent for the synthesis of the related compound, 2-chlorosulfonyl-3-methyl benzoate (B1203000), highlights the drive for economic viability through processes that feature easily obtainable raw materials, low cost, high yield, and suitability for industrial production. google.comnus.edu.sg This "cascade method" allows for continuous reaction in a solution state without the need to isolate and purify intermediates, fully embodying the principles of green chemistry. google.comnus.edu.sg

Table 1: Comparison of Synthetic Approaches for Aryl Sulfonyl Chlorides
MethodologyKey AdvantagesPotential Reagents/ConditionsReferences
Aqueous Process ChemistrySafer, more robust, environmentally friendly, product precipitates from mixture.Aqueous acidic conditions, diazonium salts, thionyl chloride, copper salts. researchgate.netacs.org
Bleach/NaClO2-Mediated OxidationClean, economical, safe, chromatography-free purification.Sodium hypochlorite (B82951) (Bleach), Sodium chlorite (NaClO2), S-alkyl isothiourea salts. organic-chemistry.org
Continuous Flow SynthesisEnhanced safety, scalability, precise control over reaction parameters.Flow reactors, diazotization of anilines, oxidative chlorination of thiols. rsc.orgrsc.orgresearchgate.net
Visible Light PhotocatalysisMild reaction conditions (room temp.), high functional group tolerance.Heterogeneous photocatalysts (e.g., K-PHI), visible light irradiation. acs.org
Cascade (Telescoped) SynthesisEliminates intermediate isolation, cost-effective, simple process.2-nitro-3-methyl benzoate, benzyl (B1604629) isothiourea hydrochloride, chlorine/sodium hypochlorite. google.comnus.edu.sg

Exploration of Novel Reactivity Pathways and Functional Group Interconversions

The sulfonyl chloride group in this compound is a highly reactive functional handle, making it a valuable precursor for a wide array of chemical transformations. Future research will undoubtedly uncover new reactions and interconversions, expanding its synthetic utility.

Aryl sulfonyl chlorides are powerful sources of sulfonyl, sulfenyl, and aryl groups, and can participate in diverse reactions such as [2+2] annulations, radical reactions, and various ionic reactions. magtech.com.cn Emerging research focuses on novel catalytic systems to drive these transformations. For example, silver(I)-catalyzed reactions of sulfonyl chlorides with terminal arylacetylenes have been shown to produce vinyl sulfones, proceeding through a proposed free radical mechanism. researchgate.net Another innovative pathway is the nickel-catalyzed desulfonative cross-coupling reaction, which allows for the synthesis of unsymmetrical thioethers by using one sulfonyl chloride as an electrophile and another as a sulfur precursor. researchgate.net

The conversion of the sulfonyl chloride moiety into other sulfur-containing functional groups is another key research area. An expedient one-pot synthesis of sulfinamides from sulfonyl chlorides has been developed, involving an in-situ reduction of the sulfonyl chloride. nih.gov This transformation is significant as sulfinamides are crucial in modern asymmetric chemistry. nih.gov This opens the door for this compound to be used as a starting material for a variety of other valuable sulfur-containing building blocks.

Table 2: Examples of Novel Reactivity Pathways for Aryl Sulfonyl Chlorides
Reaction TypeCatalyst/Reagent SystemProduct ClassReferences
Coupling with ArylacetylenesSilver(I) catalystVinyl Sulfones researchgate.net
Desulfonative Cross-CouplingNickel catalystUnsymmetrical Thioethers researchgate.net
Telluride Ion-Assisted CouplingTelluride ionAlkyl Aryl Sulfones oup.com
In-situ Reduction/AminationTriphenylphosphine (B44618) / AmineSulfinamides nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The modernization of chemical synthesis increasingly involves automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new molecules and reactions. nih.gov Integrating the synthesis and derivatization of this compound into these platforms is a critical future direction.

Automated continuous manufacturing systems, employing multiple continuous stirred-tank reactors (CSTRs) and automated process controls, are being designed for the scalable production of aryl sulfonyl chlorides. mdpi.com Such systems allow for real-time monitoring and feedback control, leading to significant improvements in process consistency, reliability, and space-time yield compared to traditional batch processes. mdpi.com The synthesis of this compound is an ideal candidate for this type of automated platform, which would enable safe, efficient, and scalable production. mdpi.com

HTE platforms, which utilize 96-well plates or other microscale formats, allow for the rapid screening of a vast number of reaction conditions in parallel. nih.govacs.org This is particularly valuable for optimizing reactions involving this compound. For instance, an HTE approach could be used to quickly identify the optimal catalyst, ligands, base, and solvent for a specific cross-coupling reaction, or to explore the substrate scope of a newly discovered transformation. acs.org The development of affordable, open-source automated synthesis platforms further democratizes this technology, allowing for its broader application in academic and industrial research. chemrxiv.org The principles used in the fully automated synthesis of complex drug molecules like prexasertib, which leverages continuous-flow solid-phase synthesis, could be adapted to create diverse libraries of compounds derived from this compound for medicinal chemistry applications. nih.gov

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

To fully optimize and control the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, intermediates, and potential side reactions is essential. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens, eliminating the need for traditional sampling and offline analysis.

The application of Process Analytical Technology (PAT), such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, is a major avenue for future research. These non-invasive techniques can monitor the real-time concentration of reactants, intermediates, and products directly within the reactor. This data is invaluable for understanding reaction mechanisms and ensuring process safety and consistency, particularly in continuous flow systems. mdpi.com

For example, in the continuous flow synthesis of sulfonyl chlorides, online ¹⁹F NMR has been successfully used to investigate different reaction conditions within a single experiment, rapidly providing data for optimization. researchgate.net While not directly applicable to all derivatives, this demonstrates the power of online NMR. Similarly, FTIR probes could be used to track the disappearance of a precursor and the appearance of the characteristic S=O stretching bands of the sulfonyl chloride group in this compound, allowing for precise determination of reaction endpoints and kinetic profiling.

Synergistic Approaches Combining Experimental Discovery with Computational Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. This approach allows for the rational design of experiments, prediction of reactivity, and elucidation of complex reaction mechanisms, saving significant time and resources.

Computational methods like Density Functional Theory (DFT) are increasingly used to study the mechanisms of reactions involving sulfur compounds. numberanalytics.com For instance, a detailed computational investigation into the formation of aryl sulfonyl fluorides not only clarified the catalytic mechanism but also led to the rational design of new, more efficient Bi(III) and Sb(III) catalysts. nih.gov This same approach can be applied to the synthesis and reactions of this compound to predict optimal conditions, understand selectivity, and design novel catalytic systems.

In the context of drug discovery, computational tools are indispensable. The sulfonyl group is a key functional group in many therapeutic agents. researchgate.netsioc-journal.cn Computational studies can predict how derivatives of this compound might interact with biological targets. researchgate.net Molecular docking simulations can be used to screen virtual libraries of sulfonamides derived from this compound against protein targets, prioritizing the synthesis of only the most promising candidates. This combination of in silico screening and targeted experimental synthesis accelerates the discovery of new bioactive molecules. researchgate.net

Table 3: Computational Methods in Sulfonyl Chloride Research
Computational MethodApplication AreaPotential Insights for this compoundReferences
Density Functional Theory (DFT)Reaction Mechanism ElucidationUnderstanding transition states, predicting reaction barriers, guiding catalyst design. numberanalytics.comnih.gov
Molecular DockingDrug Design & DiscoveryPredicting binding affinity of derivatives to protein targets, virtual screening. researchgate.net
Molecular Dynamics (MD)Conformational AnalysisStudying the dynamic behavior and stability of molecules and their complexes. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(chlorosulfonyl)-3-methylbenzoate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : A common approach involves sulfonation of a methyl benzoate precursor followed by chlorination. For example, refluxing 4-sulfonated-3-methylbenzoic acid derivatives with chlorinating agents (e.g., SOCl₂ or PCl₅) in methanol, as seen in analogous syntheses of methyl 4-(chlorosulfonyl)-3-fluorobenzoate . Optimization may include adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of chlorinating agents. Purification via recrystallization or column chromatography (using hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.9 ppm in ¹H NMR; δ ~52 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm) confirm the core structure. The chlorosulfonyl group’s electron-withdrawing effect deshields adjacent protons .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases can assess purity (>95%). Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 248.68 (C₉H₉ClO₄S) .
  • Elemental Analysis : Validate C, H, S, and Cl content within ±0.4% of theoretical values.

Q. What are the key stability considerations and recommended storage conditions for this compound to prevent degradation?

  • Methodological Answer : The chlorosulfonyl group is moisture-sensitive. Store the compound under inert gas (N₂/Ar) at –20°C in airtight, amber vials. Avoid prolonged exposure to light or humidity, which can hydrolyze the sulfonyl chloride to sulfonic acid. Pre-experiment drying of solvents (e.g., molecular sieves for THF) minimizes side reactions .

Advanced Research Questions

Q. How does this compound serve as an intermediate in the synthesis of sulfonylurea herbicides, and what methodological steps are involved?

  • Methodological Answer : This compound reacts with triazine amines to form sulfonylurea linkages. For example, coupling with 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine under anhydrous conditions (DMF, 0–5°C) yields triflusulfuron-methyl derivatives. Carbodiimide catalysts (e.g., DCC) enhance coupling efficiency. Post-reaction purification via acid-base extraction removes unreacted amines .

Q. What computational approaches can predict the reactivity and interaction mechanisms of this compound in catalytic processes?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution or nucleophilic acyl substitution pathways. Molecular docking studies (AutoDock Vina) can predict binding affinities with biological targets, such as dihydroorotate dehydrogenase (DHODH), for antiviral applications .

Q. How can researchers resolve contradictions in reported synthetic yields or stability data for this compound across different studies?

  • Methodological Answer : Systematic reproducibility studies should compare variables:

  • Catalysts : FeCl₃ vs. AlCl₃ in chlorination steps .
  • Solvent Systems : Polar aprotic (DMF) vs. non-polar (toluene) in coupling reactions .
  • Analytical Validation : Cross-check NMR and HPLC data with reference standards (e.g., USP-grade benzoates) to identify impurities .

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